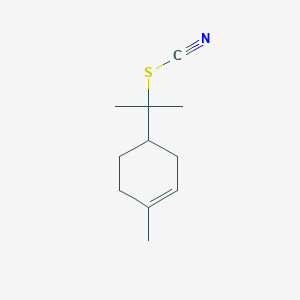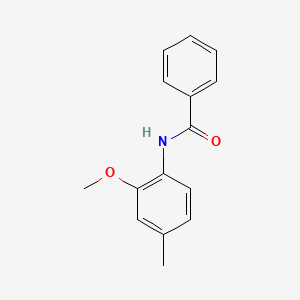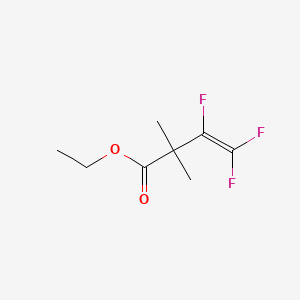
(Phenylselanyl)cyclooctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Phenylselanyl)cyclooctane is an organoselenium compound characterized by the presence of a phenylselanyl group attached to a cyclooctane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: (Phenylselanyl)cyclooctane can be synthesized through several methods. One common approach involves the reaction of cyclooctene with phenylselenyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles to those used in laboratory settings. The scalability of the reaction may involve optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: (Phenylselanyl)cyclooctane undergoes various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the phenylselanyl group back to the corresponding selenide.
Substitution: The phenylselanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols or amines can be employed under mild conditions to achieve substitution.
Major Products:
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted cyclooctane derivatives.
Scientific Research Applications
(Phenylselanyl)cyclooctane has several scientific research applications:
Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound’s antioxidant properties make it a candidate for studying oxidative stress and related biological processes.
Medicine: Research has explored its potential as an anticancer agent due to its ability to modulate redox homeostasis and induce apoptosis in cancer cells.
Industry: It is used in the synthesis of other organoselenium compounds and as a precursor for various chemical transformations.
Mechanism of Action
The mechanism of action of (Phenylselanyl)cyclooctane involves its ability to interact with biological molecules through redox reactions. The phenylselanyl group can undergo oxidation and reduction, influencing cellular redox balance. This redox activity allows the compound to modulate the activity of enzymes such as glutathione peroxidase, which plays a crucial role in protecting cells from oxidative damage.
Comparison with Similar Compounds
Cyclooctane: A simple cycloalkane with a similar ring structure but lacking the phenylselanyl group.
Phenylselenol: Contains a phenylselanyl group but lacks the cyclooctane ring.
Selenocysteine: An amino acid containing selenium, often referred to as the 21st amino acid.
Uniqueness: (Phenylselanyl)cyclooctane is unique due to the combination of the cyclooctane ring and the phenylselanyl group. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various chemical and biological applications.
Properties
CAS No. |
134076-58-7 |
|---|---|
Molecular Formula |
C14H20Se |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
phenylselanylcyclooctane |
InChI |
InChI=1S/C14H20Se/c1-2-5-9-13(10-6-3-1)15-14-11-7-4-8-12-14/h4,7-8,11-13H,1-3,5-6,9-10H2 |
InChI Key |
JZEQWJVTZRHLGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)[Se]C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


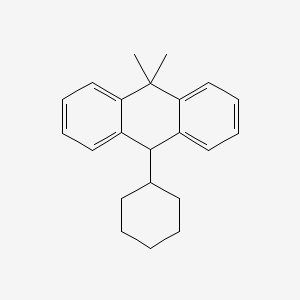

![4,5-Bis{[(4-methylphenyl)methyl]sulfanyl}-2H-1,3-dithiole-2-thione](/img/structure/B14265963.png)
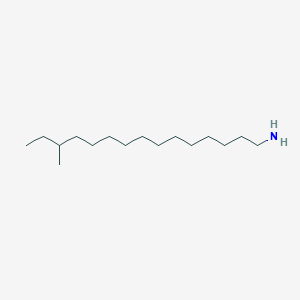
![2-{(E)-[Phenyl(2-phenylhydrazinylidene)methyl]diazenyl}quinoline](/img/structure/B14265973.png)

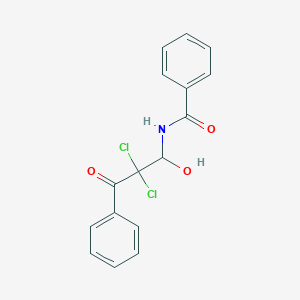
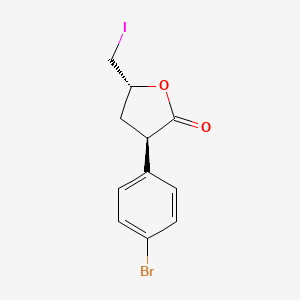
![N,N'-{Ditellane-1,2-diylbis[(2,1-phenylene)methylene]}bis(N-methylmethanamine)](/img/structure/B14265989.png)

